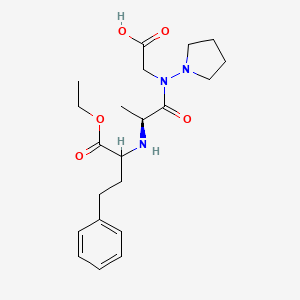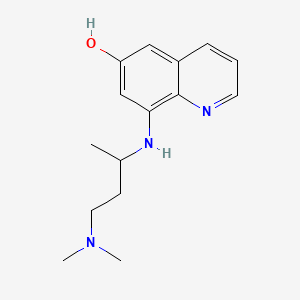
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Randialic acid B is a triterpenoid compound known for its role as a formyl peptide receptor 1 antagonist. This compound has been studied for its ability to inhibit reactive oxygen species production, elastase release, and CD11b expression in human neutrophils . It has shown potential in attenuating psoriasis-like inflammation in vivo .
Vorbereitungsmethoden
The preparation of Randialic acid B involves synthetic routes that typically include the use of organic solvents and specific reaction conditions. One method involves dissolving the compound in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the purity and stability of the compound.
Analyse Chemischer Reaktionen
Randialic acid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Randialic acid B has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: The compound’s unique properties make it valuable in industrial applications, particularly in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
Randialic acid B exerts its effects by blocking formyl peptide receptor 1 in human neutrophils . This inhibition prevents the binding of N-formyl peptide to the receptor, thereby reducing the production of reactive oxygen species and the release of elastase . The molecular targets and pathways involved include the formyl peptide receptor 1 and associated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Randialic acid B can be compared with other triterpenoid compounds, such as tomentosolic acid. Both compounds block formyl peptide receptor 1 and have shown potential in reducing inflammation . Randialic acid B is unique in its specific inhibition of reactive oxygen species production and elastase release in human neutrophils .
Similar compounds include:
- Tomentosolic acid
- Other triterpenoid compounds with similar biological activities
Randialic acid B stands out due to its specific mechanism of action and its potential therapeutic applications in inflammatory conditions.
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33) |
InChI-Schlüssel |
GPQBTLJRTQXVOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)

![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)
